Cas no 938-95-4 (2-(4-Chlorophenyl)propanoic acid)

2-(4-Chlorophenyl)propanoic acid structure
938-95-4 structure
商品名:2-(4-Chlorophenyl)propanoic acid
CAS番号:938-95-4
MF:C9H9ClO2
メガワット:184.619561910629
MDL:MFCD00044670
CID:40351
PubChem ID:102525

2-(4-Chlorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • DL-2-(4-chlorophenyl)propan-oic acid
    • 4-Chloro-alpha-methylphenylacetic acid
    • 2-(p-Chlorophenyl)propionic acid
    • 4-chloromethyl phenylacetic acid
    • 2-(4-Chlorophenyl)propanoic acid
    • 2-(4-Chlorophenyl)propionic acid
    • 4-(Chlormethyl)Phenylacetic Acid
    • P-CHLORO-ALPHA-METHYLPHENYLACETIC ACID
    • (R,S)-2-(4'-chlorophenyl) propionic acid
    • (R,S)-2-(p-chlorophenyl)-propionic acid
    • DL-2-(4-Chlorophenyl)propanoic acid
    • DL-4-Chloro-alpha-methylphenylacetic acid
    • YOZILQVNIWNPFP-UHFFFAOYSA-N
    • 4-Chloro-a-methyl-benzeneacetic acid
    • dl-p-Chloro-.alpha.-methylphenylacetic acid
    • Benzeneacetic acid, 4-chloro-.alpha.-methyl-
    • 2-(4-Chloro-phenyl)-propionic acid
    • (4-CHLOROMETHYLPHENYL)ACETIC ACID
    • (?)-p-Chlorohydratropic acid
    • YOZILQVNIWNPFP-UH
    • 4-Chloro-α-methylbenzeneacetic acid (ACI)
    • Hydratropic acid, p-chloro- (6CI, 7CI, 8CI)
    • (±)-2-(4-Chlorophenyl)propionic acid
    • (±)-2-(p-Chlorophenyl)propionic acid
    • 4-Chloro-α-methylphenylacetic acid
    • p-Chloro-α-methylphenylacetic acid
    • 938-95-4
    • 4-Chloro-alpha-methylphenylaceticacid
    • TS-02573
    • DB-057445
    • Z982129848
    • BBL103835
    • DL-4-Chloro-alpha-methylphenylacetic acid, 96%
    • MFCD00044670
    • p-chloro(alpha-methyl)phenylacetic acid
    • 2-(4-chlorophenyl) propanoic acid
    • EN300-114385
    • AKOS005207114
    • 2-(4-chlorophenyl)-propionic acid
    • EINECS 213-351-1
    • InChI=1/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
    • .alpha.-(p-Chlorophenyl)propionic acid
    • NS00041918
    • DL-4-Chloro-alpha-Methyl Phenylacetic Acid
    • YOZILQVNIWNPFP-UHFFFAOYSA-
    • 2-(4-Chlorophenyl)propanoic Acid (>90%)
    • CS-0135780
    • DTXSID10912625
    • p-Chloro-.alpha.-methylphenylacetic acid
    • STL557645
    • SY347515
    • SCHEMBL121108
    • DL-4-Chloro- alpha -methylphenylacetic acid
    • MFCD20638480
    • a-(p-chlorophenyl)propionic acid
    • 4-Chloro-.alpha.-methylphenylacetic acid
    • MDL: MFCD00044670
    • インチ: 1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)
    • InChIKey: YOZILQVNIWNPFP-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C1C=CC(Cl)=CC=1)O
    • BRN: 2328710

計算された属性

  • せいみつぶんしりょう: 184.02900
  • どういたいしつりょう: 184.029107
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 色と性状: Solid
  • 密度みつど: 1.263
  • ゆうかいてん: 57-61 °C
  • ふってん: 121-126 °C/0.2 mmHg
  • フラッシュポイント: 121-126°C/0.2mm
  • 屈折率: 1.565
  • すいようせい: Soluble in water.
  • PSA: 37.30000
  • LogP: 2.52810
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

2-(4-Chlorophenyl)propanoic acid セキュリティ情報

2-(4-Chlorophenyl)propanoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

2-(4-Chlorophenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
11021-1/G
2-(4-CHLOROPHENYL)PROPANOIC ACID
938-95-4 97%
1g
$29 2023-09-18
Enamine
EN300-114385-0.1g
2-(4-chlorophenyl)propanoic acid
938-95-4 95.0%
0.1g
$19.0 2025-03-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1206420-25g
2-(4-Chlorophenyl)propanoic acid
938-95-4 98%
25g
¥2152.00 2024-04-24
Key Organics Ltd
TS-02573-10MG
2-(4-chlorophenyl)propanoic acid
938-95-4 >97%
10mg
£63.00 2025-02-09
AstaTech
11021-25/G
2-(4-CHLOROPHENYL)PROPANOIC ACID
938-95-4 97%
25g
$299 2023-09-18
TRC
C381825-500mg
2-(4-Chlorophenyl)propanoic Acid
938-95-4
500mg
$ 109.00 2023-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
650714-5G
2-(4-Chlorophenyl)propanoic acid
938-95-4
5g
¥1348.28 2023-12-01
abcr
AB178124-5 g
4-Chloro-alpha-methylphenylacetic acid, 97%; .
938-95-4 97%
5 g
€99.30 2023-07-20
Chemenu
CM279365-100g
2-(4-Chlorophenyl)propanoic acid
938-95-4 95+%
100g
$647 2021-06-16
Apollo Scientific
OR951001-5g
4-Chloro-alpha-methylphenylacetic acid
938-95-4 96%
5g
£150.00 2025-02-20

2-(4-Chlorophenyl)propanoic acid 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
リファレンス
Synthesis of Benzyllithiums: study of their reactivity vis-a-vis carbon-carbon double bonds
Barbeaux, Philippe, 1991, , ,

合成方法 2

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt; 3 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Pyrethroid compound and hair growth composition thereby
, Japan, , ,

合成方法 3

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  Acetic anhydride
リファレンス
The oxidation of aldehyde bisulfite adducts to carboxylic acids and their derivatives with dimethyl sulfoxide and acetic anhydride
Wuts, Peter G. M.; Bergh, Carol L., Tetrahedron Letters, 1986, 27(34), 3995-8

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  8 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
Preparation of azabicyclo[3.2.1]octanyl derivatives and diazepine derivatives, especially tropine, atropine and nortropine derivatives and pirenzepines, as muscarinic receptor modulators for treating ocular disorders
, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
リファレンス
Pd-Catalyzed Regioselective Branched Hydrocarboxylation of Terminal Olefins with Formic Acid
Ren, Wenlong ; Wang, Mingzhou; Guo, Jianqiong; Zhou, Jintao; Chu, Jianxiao; et al, Organic Letters, 2022, 24(3), 886-891

合成方法 6

はんのうじょうけん
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
リファレンス
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

合成方法 7

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Diisopropylethylamine Solvents: Tetrahydrofuran ,  Hexane ;  0 °C → rt; 30 min, rt; rt → -15 °C
1.2 -15 °C; 1 h, -15 °C
1.3 overnight, -15 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
リファレンス
Functionalization of α-C(sp3)-H Bonds in Amides Using Radical Translocating Arylating Groups
Radhoff, Niklas; Studer, Armido, Angewandte Chemie, 2021, 60(7), 3561-3565

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium ;  1 h, rt
リファレンス
Facile one-pot preparation of 2-arylpropionic and arylacetic acids from cyanohydrins by treatment with aqueous HI
Aramini, Andrea; Sablone, Manolo R.; Bianchini, Gianluca; Amore, Alessia; Fani, Michela; et al, Tetrahedron, 2009, 65(10), 2015-2021

合成方法 9

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ,  Lithium chloride ,  Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
リファレンス
Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids
Seayad, A.; Jayasree, S.; Chaudhari, R. V., Organic Letters, 1999, 1(3), 459-461

合成方法 10

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Lithium chloride Catalysts: Palladium chloride ,  Diphenyl(2′,4′,6′-trimethoxy[1,1′-biphenyl]-2-yl)phosphine Solvents: 1,4-Dioxane ;  24 h, 70 °C
リファレンス
Method for preparing branched carboxylic acid compound with palladium chloride as catalyst
, China, , ,

合成方法 11

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
Reductive desulfonylation of 2-aryl-2-benzysulfonylacetates and -propionates with sodium amalgam. A new synthesis of 2-arylacetic and 2-arylpropionic acids
Kuo, Ying Che; Aoyama, Toyohiko; Shioiri, Takayuki, Chemical & Pharmaceutical Bulletin, 1983, 31(3), 883-6

合成方法 12

はんのうじょうけん
1.1 Solvents: Water ;  16 h, pH 8, 30 °C
リファレンス
Enantioselective hydrolysis of racemic ibuprofen amide to S-(+)-ibuprofen by Rhodococcus AJ270
Snell, David; Colby, John, Enzyme and Microbial Technology, 1999, 24, 160-163

合成方法 13

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An interesting synthetic application of S-alkyl (aryl)bis(alkylsulfanyl)thioacetates: general procedure for the preparation of (±)-α-arylpropionic acids
Clericuzio, Marco; Degani, Iacopo; Dughera, Stefano; Fochi, Rita, Synthesis, 2002, (7), 921-927

合成方法 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 7.5 - 8.5; pH 1 - 2
リファレンス
Application of propiophenone rearrangement by 1,2-aryl shift in poly[styrene(iodosodiacetate)]
Chen, Wen-hua, Huaxue Shiji, 2006, 28(7), 426-428

合成方法 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ,  Water
1.2 16 h, 600 psi, 80 °C
リファレンス
Effect of heteropoly acids on the hydrocarboxylation of styrene: comparative study on hydrocarboxylation and hydroesterification reactions
El Ali, Bassam, Reaction Kinetics and Catalysis Letters, 2002, 77(2), 227-236

合成方法 16

はんのうじょうけん
1.1 Reagents: Hexamethylphosphoramide ,  Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  2 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → 23 °C; 45 min, 23 °C; 23 °C → 50 °C; 5 min, 50 °C; 50 °C → 0 °C
1.3 0 °C → 23 °C; 30 min, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of N-[3-(2-pyridyloxy or phenoxy)propyl]benzylamine derivatives as modulating agents for liver X receptors (LXR)
, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Preparation of triazolopyrimidine derivatives and analogs as AXL receptor tyrosine kinase function inhibitors
, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Oxygen Catalysts: Nickel monoxide ,  Nickel ,  Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Dimethylacetamide ;  24 h, rt
リファレンス
Nickel/Nickel Oxide in Combination with a Photoredox Catalyst for the Reductive Carboxylation of Unsaturated Hydrocarbons with CO2 under Visible-Light Irradiation
Saini, Sandhya; Singh, Hari; Prajapati, Pankaj Kumar; Sinha, Anil K.; Jain, Suman L., ACS Sustainable Chemistry & Engineering, 2019, 7(13), 11313-11322

合成方法 19

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
リファレンス
Preparation of co-dimers of styrene and p-chlorostyrene with regulated monomer sequences using phosphates
Kasai, Hideaki; Kawabata, Hiroshi; Yamaguchi, Kazuo; Nakahama, Seiichi; Yamazaki, Noboru, Polymer Bulletin (Berlin, 1983, 9(10-11), 487-94

合成方法 20

はんのうじょうけん
1.1 Reagents: Titanium tetrachloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
A new method for the preparation of 2-arylpropionic acids using low-valent titanium
Garcia, Mariano; del Campo, Carmen; Sinisterra, Jose V.; Llama, Emilio F., Tetrahedron Letters, 1993, 34(49), 7973-4

2-(4-Chlorophenyl)propanoic acid Raw materials

2-(4-Chlorophenyl)propanoic acid Preparation Products

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